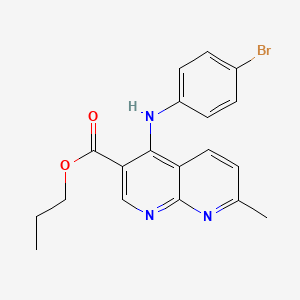

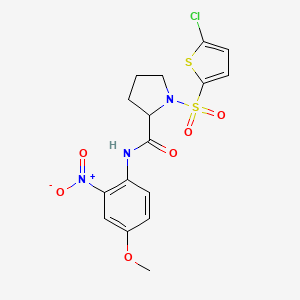

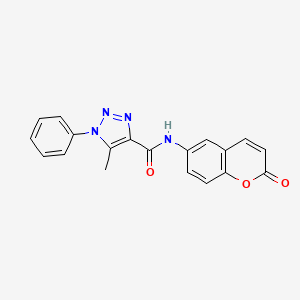

4-(4-溴苯胺)-7-甲基-1,8-萘啶-3-羧酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate" is a derivative of 1,8-naphthyridine, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including ligand chemistry and pharmaceuticals. The 1,8-naphthyridine core is particularly interesting due to its ability to promote lower energy electronic absorption in metal complexes and serve as a tether for anchoring ligands to semiconductor surfaces .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been explored through various methods. For instance, the Pfitzinger-type condensation is a notable method that provides direct access to compounds containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This process involves the condensation of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species in ethanolic KOH, followed by acidification to yield the desired ligands . Additionally, the preparation of 2-substituted 1,8-naphthyridines can be achieved by the decarboxylation of their 3-carboxylic acids, as well as through the use of 3-bromomethyl-2-nitropyridine in new synthetic routes .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the FT-IR spectra of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone show the influence of intramolecular hydrogen bonding on the ν_NH frequency. Single crystal X-ray diffraction studies have been used to determine the molecular structures of such analogs, revealing polymeric chains and interactions like N_H⋯O and C_H⋯O, as well as π–π stacking in certain arrangements .

Chemical Reactions Analysis

Chemical reactions involving 1,8-naphthyridine derivatives are diverse and can include various substitutions and functional group transformations. The reported reactions, along with spectroscopic data such as UV, IR, and NMR spectra, provide insights into the reactivity and potential applications of these compounds . The synthesis of 2-substituted derivatives and their subsequent reactions highlight the versatility of the 1,8-naphthyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The presence of substituents such as bromoanilino and methyl groups can affect properties like solubility, melting point, and electronic absorption. The red color observed in the UV–Vis spectra of certain analogs is attributed to a broad charge transfer band, which is a result of the electronic structure of the naphthoquinone core . These properties are crucial for the potential use of these compounds in material science and pharmaceutical chemistry.

科学研究应用

合成与表征

- 萘啶化合物的类似物和衍生物的合成和表征已经得到了探索,为理解 4-(4-溴苯胺)-7-甲基-1,8-萘啶-3-羧酸丙酯的化学性质和潜在功能奠定了基础。例如,2-溴-3-(正烷基氨基)-1,4-萘醌的同系类似物的合成提供了对这类化合物的结构和分子特征的见解,这可能与理解 4-(4-溴苯胺)-7-甲基-1,8-萘啶-3-羧酸丙酯的合成途径和分子结构有关 (Salunke-Gawali 等人,2014 年)。

潜在应用

- 萘啶衍生物的结构和电子性质已被研究用于在材料科学和药物化学等各个领域的潜在应用。例如,对包含萘酰亚胺基团的桨轮铜(II)羧酸盐二聚体的研究揭示了高度有序的结构和异常的磁性,这可能对具有特定磁性特征的新材料的设计产生影响 (Reger 等人,2009 年)。

- 另一个感兴趣的领域是使用萘酰亚胺衍生物开发基于荧光的检测方法。这些检测方法可用于分析酶活性,表明在生化和医学研究中具有潜在应用 (Nalder 等人,2016 年)。

药物化学

- 萘啶衍生物已被探索其抗菌特性。对氟萘啶作为抗菌剂的研究展示了各种衍生物的合成和构效关系,这可能为开发具有增强疗效的新型抗菌化合物提供基础 (Bouzard 等人,1992 年)。

材料科学

- 萘啶衍生物的电化学性质已经得到研究,研究结果表明在电子材料和器件的开发中具有应用。双(烷基/芳基氨基)苯醌和芳基氨基萘醌的合成、结构和电化学性质揭示了它们在电子和光子应用中的潜在用途 (Bayen 等人,2007 年)。

作用机制

安全和危害

属性

IUPAC Name |

propyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSNSEFDMCHAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

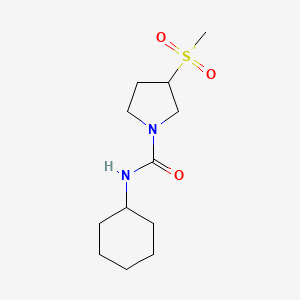

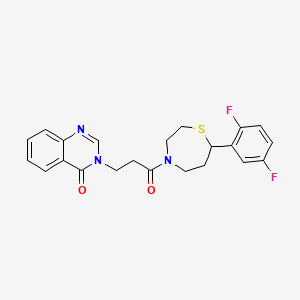

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

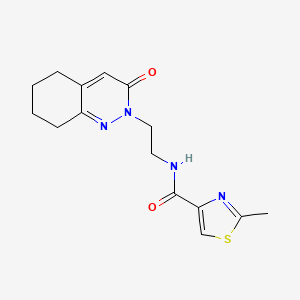

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

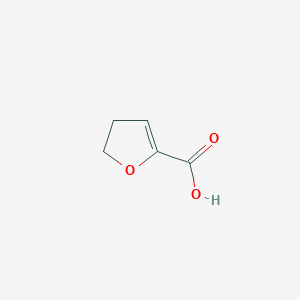

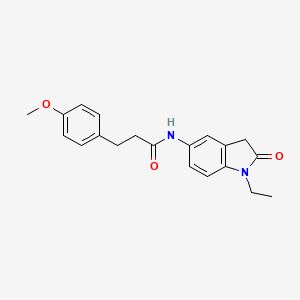

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

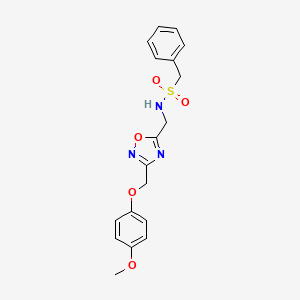

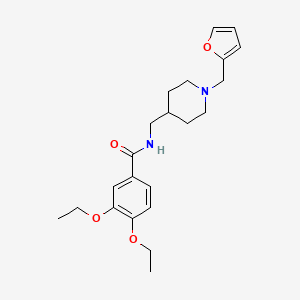

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)